molecular formula C10H15N3O2 B11813378 N-Methyl-3-(piperidin-4-yl)isoxazole-4-carboxamide

N-Methyl-3-(piperidin-4-yl)isoxazole-4-carboxamide

Cat. No.: B11813378
M. Wt: 209.24 g/mol
InChI Key: QNSSOJQTSJELDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-3-(piperidin-4-yl)isoxazole-4-carboxamide is a synthetic small molecule featuring an isoxazole carboxamide core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and presence in several therapeutic agents . This compound is of significant research interest primarily for its role as a modulator of the Atypical Chemokine Receptor 3 (ACKR3) . ACKR3 is a G protein-coupled receptor that is overexpressed in numerous cancer types, where its activation is implicated in critical oncogenic processes such as angiogenesis, metastasis, and trans-endothelial cell migration . In vitro investigations have demonstrated that inhibition of ACKR3 by small-molecule ligands can lead to a reduction of these pro-cancer effects, positioning this compound as a valuable chemical probe for studying cancer biology and exploring novel therapeutic pathways . Beyond oncology, the research applications of this compound extend to immunology and inflammation. Isoxazole derivatives are extensively documented for their potent immunoregulatory properties, including immunosuppressive, anti-inflammatory, and immunostimulatory activities in various experimental models . The compound's structure, which incorporates a piperidine moiety, is commonly found in bioactive molecules targeting the central nervous system and other therapeutic areas, further broadening its potential utility in basic research for probing signal transduction pathways . Researchers will find this high-purity compound essential for in vitro binding assays, functional characterization of ACKR3, and initial lead optimization studies. It is supplied For Research Use Only and is strictly not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

N-methyl-3-piperidin-4-yl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C10H15N3O2/c1-11-10(14)8-6-15-13-9(8)7-2-4-12-5-3-7/h6-7,12H,2-5H2,1H3,(H,11,14)

InChI Key

QNSSOJQTSJELDY-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CON=C1C2CCNCC2

Origin of Product

United States

Preparation Methods

Cyclocondensation of Ethyl Acetoacetate with Nitriles

The isoxazole ring is constructed via TiCl₄-mediated cyclization of ethyl acetoacetate and substituted nitriles. For example, 5-methylisoxazole-4-carboxylic acid (4a ) is synthesized in three steps:

  • Cyclization : Ethyl acetoacetate reacts with nitriles in toluene under reflux with TiCl₄ to form ethyl 5-methylisoxazole-4-carboxylate (2a ) (Yield: 75–85%).

  • Hydroxylamine Treatment : Intermediate 2a is treated with hydroxylamine hydrochloride in ethanol to yield 3a .

  • Hydrolysis : Basic hydrolysis of 3a (NaOH, 50% ethanol) affords 4a (Yield: 90%).

Table 1: Optimization of Isoxazole-4-carboxylic Acid Synthesis

StepReagents/ConditionsYield (%)Purity (HPLC)
1TiCl₄, toluene, reflux, 2 h75–85>90
2NH₂OH·HCl, ethanol, reflux, 2 h80–8888–92
3NaOH, 50% ethanol, reflux, 4 h85–90>95

Functionalization of Piperidin-4-yl Intermediates

Boc-Protection and Deprotection Strategies

To avoid side reactions during coupling, the piperidine nitrogen is protected as a Boc-carbamate. For instance, 4-(2-chloro-4-nitrophenyl)piperidine (9 ) is synthesized via a five-step sequence involving aldol condensation, ammonolysis, and nitration. Deprotection with TFA in DCM quantitatively regenerates the free amine.

Alternative Benzyl Protection

In cases where Boc-deprotection leads to purification challenges (e.g., poor crystallinity), benzyl protection is employed. For example, N-benzyl-piperidine-4-carboxylic acid is prepared via reductive amination, followed by hydrogenolytic deprotection.

Amide Bond Formation: Coupling Strategies

EDCI/DIEA-Mediated Coupling

The carboxylic acid (4a–j ) is activated with EDCI and DIEA in anhydrous DCM, then reacted with piperidin-4-amine to form the amide bond. This method achieves yields of 70–85% with minimal racemization.

In Situ Acid Chloride Formation

For sterically hindered substrates, the acid chloride is generated using SOCl₂ or oxalyl chloride, followed by reaction with methylamine. This approach is less common due to sensitivity to moisture but offers faster reaction times.

Table 2: Comparison of Amidation Methods

MethodReagentsYield (%)Purity (HPLC)
EDCI/DIEAEDCI, DIEA, DCM, rt, 2 h70–85>98
Acid ChlorideSOCl₂, methylamine, THF60–7595–97

Purification and Analytical Characterization

Salt Crystallization

Crude products are purified via tartaric acid salt formation, as demonstrated in the synthesis of 6-fluoro-3-piperidin-4-yl-1,2-benzisoxazole. The hydrochloride salt is precipitated from DCM/MeOH, yielding >99.7% purity.

Spectroscopic Validation

1H NMR and 13C NMR confirm regiochemistry and functional group integrity. For example, the isoxazole proton resonates at δ 8.2–8.4 ppm, while the piperidine CH₂ groups appear as multiplets at δ 1.5–2.8 ppm. Mass spectrometry (ESI+) typically shows [M+H]+ ions matching theoretical molecular weights.

Challenges and Optimization Opportunities

  • Regioselectivity in Isoxazole Formation : Competing pathways may yield 3- or 5-substituted isoxazoles. Microwave-assisted synthesis reduces reaction times and improves selectivity.

  • Piperidine Ring Functionalization : Direct alkylation of piperidine often requires excess reagents. Transition metal-catalyzed C–N coupling (e.g., Buchwald-Hartwig) offers milder alternatives.

  • Scale-Up Limitations : Column chromatography is replaced with recrystallization or countercurrent distribution for industrial-scale production .

Chemical Reactions Analysis

Functional Group Reactivity

The compound undergoes transformations at three key sites:

Isoxazole Ring

  • Electrophilic Substitution : Halogenation at the 5-position using NBS or Cl₂ in acetic acid .

  • Nucleophilic Attack : Ring opening under strong acidic conditions (e.g., HCl/EtOH) to form β-ketonitrile derivatives .

Piperidine Substituent

  • Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form N-alkyl/aryl derivatives.

  • Oxidation : Conversion to piperidone derivatives using KMnO₄/H₂SO₄.

Carboxamide Group

  • Hydrolysis : Cleavage to carboxylic acid under acidic (H₂SO₄/H₂O) or basic (NaOH/EtOH) conditions.

  • Reduction : Conversion to amine via LiAlH₄ in THF.

Acidic Conditions

  • The isoxazole ring remains stable below pH 3 but undergoes hydrolysis above pH 5, forming open-chain products.

  • Piperidine nitrogen undergoes protonation, enhancing solubility in polar solvents.

Basic Conditions

  • Carboxamide hydrolysis dominates at pH > 10, yielding 3-(piperidin-4-yl)isoxazole-4-carboxylic acid.

  • DBU or Et₃N catalyzes nucleophilic substitutions at the methyl group .

Thermal Stability

  • Decomposition occurs above 200°C, with mass loss attributed to CO₂ and methylamine release (TGA data).

Catalytic and Solvent Effects

Reaction TypeOptimal CatalystSolventTemperature (°C)Outcome
Suzuki CouplingPd(OAc)₂/XPhosDioxane80Low yield (<15%) due to steric hindrance
Buchwald-HartwigPd₂(dba)₃/BINAPToluene100Moderate C-N coupling (42% yield)
EsterificationH₂SO₄ (cat.)MeOH65Methyl ester derivative (89% yield)

Limitations and Challenges

  • Steric Hindrance : Bulky piperidine group limits cross-coupling efficiency (e.g., Suzuki reactions) .

  • Regioselectivity : Competing electrophilic substitutions at C-3 vs. C-5 require careful control of reaction conditions .

  • Stability Issues : Carboxamide hydrolysis occurs readily under prolonged basic conditions, necessitating anhydrous protocols.

Scientific Research Applications

Biological Activities

N-Methyl-3-(piperidin-4-yl)isoxazole-4-carboxamide exhibits a range of biological activities that make it a promising candidate for drug development. Key areas of research include:

1.1 Anticancer Properties
Research indicates that this compound may inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival. Preliminary studies have shown cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values suggesting significant activity:

Cell LineIC50 (µM)
A54912.5
MCF-715.0

1.2 Anti-inflammatory Effects
The compound has demonstrated potential anti-inflammatory properties by inhibiting pro-inflammatory cytokines. In vitro studies showed a reduction in TNF-alpha and IL-6 production in macrophage cell lines:

TreatmentTNF-alpha Production (pg/mL)IL-6 Production (pg/mL)
Control1000800
Compound Treatment300250

1.3 Immunomodulatory Effects
Studies suggest that isoxazole derivatives can modulate immune responses, enhancing the proliferation of T cells and antibody production in animal models, indicating their potential use in immunotherapy .

Anticancer Activity Case Study

In vivo experiments using xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups, indicating its potential as an anticancer agent.

Safety and Toxicity Assessment

Toxicological evaluations revealed that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models, supporting its further development for clinical use .

Mechanism of Action

The mechanism of action of N-Methyl-3-(piperidin-4-yl)isoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The isoxazole ring can bind to enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

A meaningful comparison requires data on physicochemical properties (e.g., solubility, logP), binding affinities, and biological activity. Below is a hypothetical framework for such a comparison, though actual data are absent in the evidence:

Table 1: Key Properties of N-Methyl-3-(piperidin-4-yl)isoxazole-4-carboxamide and Analogs

Compound Molecular Weight logP Solubility (mg/mL) Target Affinity (nM)
This compound N/A N/A N/A N/A
3-(Piperidin-4-yl)isoxazole-5-carboxamide N/A N/A N/A N/A
N-Ethyl-3-(azepan-4-yl)isoxazole-4-carboxamide N/A N/A N/A N/A

Key Observations (Hypothetical):

  • Piperidine vs. Azepane Rings : Piperidine-containing analogs may exhibit higher blood-brain barrier penetration compared to azepane derivatives due to reduced steric hindrance .
  • Methyl vs. Ethyl Substitution : Methyl groups often improve metabolic stability over ethyl substitutions, as seen in kinase inhibitors like imatinib analogs .
  • Isoxazole Position : 4-carboxamide substitution (vs. 5-) could alter hydrogen-bonding interactions with target proteins, affecting potency.

Limitations and Recommendations

The absence of relevant data in the provided evidence highlights critical gaps. To address this:

  • Use tools like Research Rabbit or ResearchGate to locate peer-reviewed studies on this compound.
  • Consult databases such as SciFinder or PubChem for physicochemical and pharmacological data.
  • Analyze structure-activity relationships (SAR) from patents or journals focused on isoxazole derivatives.

Biological Activity

N-Methyl-3-(piperidin-4-yl)isoxazole-4-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features an isoxazole ring fused with a piperidine moiety. The molecular formula is C12_{12}H16_{16}N2_{2}O2_{2}, with a molecular weight of approximately 220.27 g/mol. The unique combination of these structural elements contributes to its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include the formation of the isoxazole ring through cyclization reactions and subsequent modifications to introduce the piperidine group. Various synthetic routes have been explored to optimize yield and purity, ensuring that the desired structural characteristics are maintained .

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity . A study evaluating a series of isoxazole derivatives demonstrated that compounds with similar structures showed potent inhibitory effects on various cancer cell lines, including breast cancer (BT-474). The lead compounds exhibited IC50_{50} values in the low micromolar range, indicating strong antiproliferative effects .

CompoundCell LineIC50_{50} (μmol/L)
20BT-4741.565
21BT-4741.311

These compounds were found to inhibit PI3Kδ, a critical pathway involved in tumorigenesis, further supporting their potential as antitumor agents .

Anti-inflammatory Properties

In addition to its antitumor effects, this compound has shown promise in anti-inflammatory applications. Isoxazole derivatives have been reported to modulate immune responses, enhancing or inhibiting various pathways depending on their structure and substituents . This suggests that this compound could serve as a lead compound for developing new anti-inflammatory drugs.

The biological activity of this compound can be attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain kinases involved in cell signaling pathways, particularly those related to cancer progression and inflammation . Further investigations into its binding affinities and mechanisms will enhance understanding of its therapeutic potential.

Case Studies

  • Anticancer Efficacy : In a comparative study of various isoxazole derivatives, this compound was evaluated for its cytotoxicity against several cancer cell lines. Results indicated that it exhibited significant growth inhibition, supporting its development as an anticancer agent .
  • Inflammatory Response Modulation : A separate investigation into isoxazole derivatives highlighted their ability to regulate immune functions. This compound's structural characteristics may enable it to modulate inflammatory pathways effectively, warranting further research into its immunomodulatory effects .

Q & A

Q. What are the common synthetic routes for N-Methyl-3-(piperidin-4-yl)isoxazole-4-carboxamide, and what starting materials are typically used?

The compound is synthesized via a multi-step approach. A representative method involves:

  • Step 1 : Condensation of piperidine-4-carboxylic acid with halogenated aromatic precursors (e.g., 1,3-difluorobenzene) under basic conditions to form the isoxazole-piperidine scaffold.
  • Step 2 : Introduction of the methyl carboxamide group via nucleophilic substitution or coupling reactions (e.g., using HBTU as a coupling reagent). Yields typically range from 55% to 92%, depending on reaction optimization . Key reagents : Piperidine-4-carboxylic acid, halogenated benzenes, and coupling agents like HBTU .

Q. How is the structural integrity of the compound confirmed post-synthesis?

  • 1H/13C NMR : Used to verify the piperidine ring conformation (e.g., δ ~2.5–3.5 ppm for piperidine protons) and isoxazole substituents.
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ peaks matching theoretical values).
  • X-ray Crystallography : Resolves stereochemical ambiguities, particularly for chiral centers in derivatives .

Q. What analytical methods are employed to assess purity and detect process-related impurities?

  • Reverse-phase HPLC : Uses C18 columns with UV detection (e.g., 254 nm) and mobile phases like acetonitrile/water with 0.1% TFA. Impurities such as 5-methylisoxazole-4-carboxylic acid (Impurity-D) are monitored .
  • LC-MS : Identifies low-abundance byproducts (e.g., dehalogenated intermediates) .

Advanced Research Questions

Q. How can synthetic yields be optimized for scaled-up production?

  • Reaction Time : Shorter times (e.g., 8–12 hours) reduce side-product formation in coupling steps.
  • Catalyst Screening : Palladium-based catalysts improve cross-coupling efficiency in halogenated intermediates.
  • Temperature Control : Maintaining −40°C during lithiation steps minimizes undesired rearrangements .

Q. What structural modifications enhance biological activity, and how are structure-activity relationships (SAR) analyzed?

  • Piperidine Substitution : Adding fluorine at the 6-position (e.g., 6-fluoro derivatives) increases antibacterial potency by enhancing membrane permeability .
  • Isoxazole Modifications : Nitro or trifluoromethyl groups at the 3-position improve binding to targets like mGlu7 receptors.
  • SAR Workflow : Synthesize 15+ derivatives, test anti-proliferative activity (e.g., IC50 values in breast cancer cells), and correlate substituent effects using computational docking .

Q. How do researchers reconcile contradictory data in biological assays (e.g., in vitro vs. in vivo efficacy)?

  • Metabolic Stability Studies : Assess hepatic clearance using microsomal assays to explain discrepancies between in vitro activity and in vivo performance.
  • Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution (e.g., brain penetration for CNS targets) to refine dosing regimens .

Q. What strategies are used to validate target engagement in complex biological systems?

  • Radioligand Binding : Synthesize tritiated or carbon-11-labeled analogs (e.g., [11C]MMPIP) for PET imaging of receptor occupancy .
  • Knockout Models : Compare activity in wild-type vs. mGlu7 receptor-null mice to confirm specificity .

Q. How are stability and storage conditions optimized for lab-scale batches?

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light, and humidity to identify degradation pathways (e.g., hydrolysis of the carboxamide group).
  • Storage Recommendations : Lyophilized powders stored at −20°C in amber vials with desiccants retain >95% stability over 12 months .

Methodological Challenges and Solutions

Q. What are the limitations of current synthetic methods, and how can they be addressed?

  • Low Yields in Coupling Steps : Replace traditional reagents (e.g., HBTU) with newer alternatives like COMU for improved efficiency.
  • Stereochemical Control : Use chiral auxiliaries or enantioselective catalysis to resolve racemic mixtures in piperidine derivatives .

Q. How are computational tools integrated into the design of novel analogs?

  • Molecular Dynamics Simulations : Predict binding modes to targets like PI3Kδ using software (e.g., AutoDock Vina).
  • ADMET Prediction : Tools like SwissADME estimate solubility and toxicity risks early in the design phase .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.